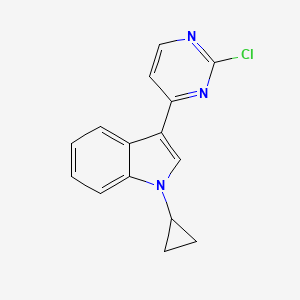

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is a chemically synthesized molecule that incorporates several structural motifs, including a chloropyrimidine and a cyclopropyl group attached to an indole core. While the specific compound is not directly mentioned in the provided papers, the structural components and related chemistry can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate yields a chloro-cyclopropyl-indole derivative, which can be further transformed into spirocyclopropane analogues and other biologically active compounds . Similarly, the synthesis of 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole from 4-chloro-2-methylaniline demonstrates the complexity and challenges involved in constructing indole derivatives with additional rings and substituents .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and potential biological activity. For example, the crystal structure of a hydrochloride salt of an indole derivative revealed insights into the balance between enaminimine and ring-opened forms, which can influence the compound's reactivity and interactions . The presence of a cyclopropyl group in the indole derivative can introduce strain and reactivity, as seen in the synthesis of spirocyclopropane analogues .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cyclizations, additions, and rearrangements. Photochemical and thermal cyclizations of dihydropyrimidinones lead to fused indoles, demonstrating the versatility of indole chemistry in generating complex fused ring systems . The reactivity of indole with other reagents, such as 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride, can result in different products depending on the reaction conditions, highlighting the importance of understanding the chemical behavior of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. The introduction of a chloropyrimidine group can affect the compound's electronic properties and reactivity, while the cyclopropyl group can impact its steric profile and stability. The specific properties of such a compound would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting behavior and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: Compounds with the indole nucleus, like 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole, are synthesized using various techniques. For instance, Geetha et al. (2019) described a method involving stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU. This process yields compounds with confirmed structures through spectroscopic techniques and crystallography (Geetha et al., 2019).

Biological Activities

Antimicrobial Activity

this compound derivatives have been studied for their antimicrobial properties. For example, El-Sayed et al. (2016) synthesized derivatives of 1H-indole and evaluated their antimicrobial activity, showing significant growth inhibition activities (El-Sayed et al., 2016).

Anticancer Properties

Certain derivatives of this compound exhibit anticancer activity. Gokhale et al. (2017) synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and evaluated them against various cancer cells, with some showing significant growth inhibition (Gokhale et al., 2017).

Antioxidant Properties

These derivatives also have potential as antioxidants. Aziz et al. (2021) designed indole-based heterocycles, demonstrating significant antioxidant activity in vitro, suggesting a role in inhibiting reactive oxygen species (Aziz et al., 2021).

Chemical Properties and Synthesis

Chemical Synthesis and Characterization

The synthesis of derivatives often involves complex chemical processes. Shestakov et al. (2009) discussed the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with various compounds, leading to the synthesis of novel 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (Shestakov et al., 2009).

Pharmacological Potential

Indole derivatives have been explored for their pharmacological applications. Somappa et al. (2015) synthesized novel indole derivatives and evaluated their anti-inflammatory, analgesic, and CNS depressant activities, demonstrating their potential in therapeutic applications (Somappa et al., 2015).

Novel Drug Candidates

Research into indole derivatives continues to yield novel drug candidates with diverse biological activities. Kamath et al. (2015) synthesized indole-coumarin hybrids and evaluated them for anticancer activity, providing insight into the development of new therapeutic agents (Kamath et al., 2015).

Synthetic Pathways and Evaluation

The synthesis of this compound and its derivatives often involves complex pathways, as illustrated by Muralikrishna et al. (2014) in their study on the synthesis and biological evaluation of related compounds (Muralikrishna et al., 2014).

Wirkmechanismus

Indole scaffolds have been extensively studied in medicinal chemistry due to their diverse biological activities. They serve as privileged pharmacophores in heterocyclic compounds, including anticancer agents . These compounds often interact with specific cellular proteins, enzymes, or receptors, leading to various effects.

Eigenschaften

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXRPHPWRVLUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]malononitrile](/img/structure/B2505805.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

methane](/img/structure/B2505813.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)